In-depth Technical Guide: 5-Bromo-6-methylpyridin-3-ol
In-depth Technical Guide: 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 5-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages information from commercial suppliers and extrapolates methodologies from closely related structural analogs.
Core Chemical Properties
5-Bromo-6-methylpyridin-3-ol is a halogenated pyridinol, a class of heterocyclic compounds recognized for their diverse biological activities. The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring imparts specific reactivity and potential for further chemical modification.
Physicochemical Data
A summary of the available quantitative data for 5-Bromo-6-methylpyridin-3-ol is presented below. It is important to note that some of these values are predicted or sourced from chemical suppliers and may not have been determined through rigorous experimental validation in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| CAS Number | 186593-45-3 | Sigma-Aldrich[2] |
| IUPAC Name | 5-bromo-6-methylpyridin-3-ol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[2] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 5-Bromo-6-methylpyridin-3-ol is not extensively documented in readily accessible literature, its synthesis can be approached through established methods for functionalizing pyridine rings. A potential synthetic route could involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction.
Hypothetical Synthetic Workflow
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway for 5-Bromo-6-methylpyridin-3-ol. This workflow is based on common organic chemistry transformations.
Caption: A potential two-step synthesis of 5-Bromo-6-methylpyridin-3-ol.
Reactivity Profile
The reactivity of 5-Bromo-6-methylpyridin-3-ol is dictated by its functional groups:
-
Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
-
Bromine Atom: The bromine at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, though the pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophiles.
-
Methyl Group: The methyl group is a weak activating group and can undergo oxidation under harsh conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the target compound are not available in the public domain. However, the following sections provide generalized methodologies for analogous compounds that can be adapted by researchers.
General Protocol for Suzuki Cross-Coupling of a Related Bromopyridine
The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for the functionalization of 5-Bromo-6-methylpyridin-3-ol.[3]
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-6-methylpyridin-3-ol (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
Spectroscopic Analysis
While specific spectra for 5-Bromo-6-methylpyridin-3-ol are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~8.0-8.2 | Singlet | H-2 (Pyridine) | Downfield due to proximity to the electronegative nitrogen atom. |
| ~7.3-7.5 | Singlet | H-4 (Pyridine) | |
| ~5.0-6.0 | Broad Singlet | -OH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| ~2.4-2.6 | Singlet | -CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150-155 | C-3 | Carbon bearing the hydroxyl group. |
| ~145-150 | C-6 | Carbon bearing the methyl group. |
| ~140-145 | C-2 | |
| ~120-125 | C-4 | |
| ~110-115 | C-5 | Carbon bearing the bromine atom. |
| ~20-25 | -CH₃ |
Predicted IR Spectroscopy Data
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 | O-H | Stretching (broad) |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-2960 | C-H (methyl) | Stretching |
| 1550-1620 | C=C and C=N | Ring Stretching |
| 1200-1300 | C-O | Stretching |
| 1000-1100 | C-Br | Stretching |
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the methyl group, CO, and HBr.
Biological Activity and Applications in Drug Development
While there is no specific information in the public domain regarding the biological activity of 5-Bromo-6-methylpyridin-3-ol, the pyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The functional groups on 5-Bromo-6-methylpyridin-3-ol make it a versatile building block for the synthesis of a library of compounds for screening in drug discovery programs. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, which can be used to explore the structure-activity relationship (SAR) of a particular pharmacophore.
Safety Information
Based on supplier safety data sheets, 5-Bromo-6-methylpyridin-3-ol is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
This technical guide provides a summary of the available information on 5-Bromo-6-methylpyridin-3-ol. Further experimental work is required to fully characterize this compound and explore its potential applications.
References
- 1. 5-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 18458947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-6-methylpyridin-3-ol | 186593-45-3 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 186593-45-3|5-Bromo-6-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. 186593-45-3 | 5-Bromo-6-methylpyridin-3-ol | Bromides | Ambeed.com [ambeed.com]
